(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzodioxole group, and a dimethylpyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzodioxole group via electrophilic aromatic substitution.
- Coupling of the dimethylpyridine moiety using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of pharmacophoric groups like the benzodioxole and pyrrolidine rings.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cardiovascular system.
Industry
Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid would depend on its specific biological target. Potential mechanisms could involve:
- Binding to specific receptors or enzymes.
- Modulating signal transduction pathways.
- Interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid shares structural similarities with other pyrrolidine and benzodioxole-containing compounds.
- Similar compounds might include other pyrrolidine carboxylic acids or benzodioxole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-11-5-14(7-21-12(11)2)19(23)22-8-15(16(9-22)20(24)25)13-3-4-17-18(6-13)27-10-26-17/h3-7,15-16H,8-10H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRGPFUEYZFHHJ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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